molecular formula C6H5N3O4 B14633022 N-(3-Nitrophenyl)nitramide CAS No. 55739-01-0

N-(3-Nitrophenyl)nitramide

Katalognummer: B14633022
CAS-Nummer: 55739-01-0
Molekulargewicht: 183.12 g/mol
InChI-Schlüssel: WHXKPQGUZPSKPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Nitrophenyl)nitramide is an organic compound that belongs to the class of nitramides It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a nitramide group (-NHNO2)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitrophenyl)nitramide typically involves the nitration of primary amines. One common method is the nitration of 3-nitroaniline using nitric acid in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate nitronium ion, which then reacts with the amine to form the nitramide. The reaction conditions usually involve low temperatures to prevent decomposition and ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Nitrophenyl)nitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3-Nitrophenyl)nitramide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3-Nitrophenyl)nitramide involves its interaction with molecular targets through its nitro and nitramide groups. These functional groups can participate in various chemical reactions, such as redox reactions and nucleophilic substitutions, which can alter the structure and function of target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

N-(3-Nitrophenyl)nitramide can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

55739-01-0

Molekularformel

C6H5N3O4

Molekulargewicht

183.12 g/mol

IUPAC-Name

N-(3-nitrophenyl)nitramide

InChI

InChI=1S/C6H5N3O4/c10-8(11)6-3-1-2-5(4-6)7-9(12)13/h1-4,7H

InChI-Schlüssel

WHXKPQGUZPSKPN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.